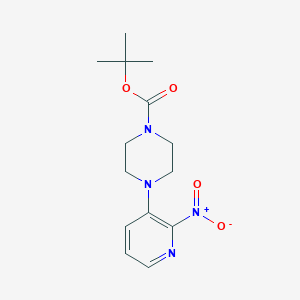
tert-Butyl 4-(2-nitropyridin-3-yl)piperazine-1-carboxylate
描述
tert-Butyl 4-(2-nitropyridin-3-yl)piperazine-1-carboxylate: is a chemical compound with the molecular formula C14H20N4O4 and a molecular weight of 308.34 g/mol . It is a piperazine derivative that contains a nitropyridine moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(2-nitropyridin-3-yl)piperazine-1-carboxylate typically involves the reaction of 2-nitropyridine with tert-butyl piperazine-1-carboxylate under specific conditions. One common method includes the use of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions:
Reduction: The nitro group in tert-Butyl 4-(2-nitropyridin-3-yl)piperazine-1-carboxylate can undergo reduction to form the corresponding amine derivative. Common reducing agents include palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Oxidation: Although less common, the compound can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions:
Reduction: Palladium on carbon (Pd/C) and hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: tert-Butyl 4-(2-aminopyridin-3-yl)piperazine-1-carboxylate.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Oxidation: Oxidized nitropyridine derivatives.
科学研究应用
Chemistry: tert-Butyl 4-(2-nitropyridin-3-yl)piperazine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and receptor modulators. Its structural features make it a valuable tool for probing biological pathways and mechanisms .
Medicine: Its derivatives may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymer additives .
作用机制
The mechanism of action of tert-Butyl 4-(2-nitropyridin-3-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitropyridine moiety can participate in various binding interactions, influencing the activity of the target molecule. The piperazine ring provides structural flexibility, allowing the compound to adopt different conformations and enhance its binding affinity .
相似化合物的比较
- tert-Butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate
- tert-Butyl 4-(6-nitropyridin-2-yl)piperazine-1-carboxylate
- tert-Butyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate
Comparison: tert-Butyl 4-(2-nitropyridin-3-yl)piperazine-1-carboxylate is unique due to the position of the nitro group on the pyridine ring, which influences its reactivity and binding properties. Compared to its analogs, this compound may exhibit different pharmacological activities and chemical reactivity, making it a valuable candidate for specific applications in research and industry .
属性
IUPAC Name |
tert-butyl 4-(2-nitropyridin-3-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O4/c1-14(2,3)22-13(19)17-9-7-16(8-10-17)11-5-4-6-15-12(11)18(20)21/h4-6H,7-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQHMOILMMZHJGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(N=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[1-(2,2,2-Trifluoro-ethyl)-piperidin-4-yl]-ethanol](/img/structure/B1443759.png)

![(3aR,4S,6aR)-2,2-Dimethyl-6-((trityloxy)methyl)-4-vinyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxole](/img/structure/B1443762.png)

![[6-(2-Hydroxyethylsulfanyl)-4-(trifluoromethyl)pyridin-2-ylsulfanyl]acetic acid](/img/structure/B1443764.png)




![1-[3-(Pyrrolidin-1-yl)phenyl]ethan-1-amine](/img/structure/B1443770.png)




